2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, also known as MPPG, is a chemical compound that has gained attention for its potential applications in scientific research. MPPG is a derivative of N-acetylglucosamine, a naturally occurring sugar molecule found in the body.
Scientific Research Applications
Glycobiology Research
This compound is utilized in glycobiology to study the structure and function of glycoconjugates. It serves as a model compound for understanding the interactions between carbohydrates and other biomolecules .
Pharmaceutical Development
Biochemical Assays
In biochemical assays, this glycoside is used as a substrate to measure enzyme activity, such as β-N-acetylhexosaminidase, which is crucial in various biological processes including disease pathogenesis .
Neuroprotection Studies
Research suggests that derivatives of this compound may exert neuroprotective effects through the regulation of energy homeostasis, particularly under conditions of oxygen-glucose deprivation/reoxygenation .
Analytical Chemistry
In analytical chemistry, it’s used as a reference standard to ensure the accuracy and calibration of instruments in the quantitative analysis of complex biological samples .
Molecular Biology
This compound is significant in molecular biology for the synthesis of oligosaccharides and glycoconjugates, which are essential for studying cell signaling and communication .
Material Science
Environmental Science
It may also find applications in environmental science, particularly in the development of biosensors that detect environmental pollutants and pathogens .
properties
IUPAC Name |
methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)/t11-,12-,13-,14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAXAHVUYMHBW-UTGUJQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C(=O)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474539 | |
Record name | Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |
CAS RN |
6835-61-6 | |
Record name | Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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